molecular formula C11H12N2O2 B011343 2,6-Diethyl-4-nitrobenzonitrile CAS No. 104216-34-4

2,6-Diethyl-4-nitrobenzonitrile

Cat. No.: B011343
CAS No.: 104216-34-4
M. Wt: 204.22 g/mol
InChI Key: ZFACGVALULRIQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diethyl-4-nitrobenzonitrile is a substituted benzonitrile derivative characterized by two ethyl groups at the 2- and 6-positions of the benzene ring, a nitro group at the 4-position, and a nitrile group at the 1-position. This compound belongs to the family of aromatic nitriles, which are widely utilized in agrochemicals, pharmaceuticals, and materials science due to their electron-withdrawing substituents and structural versatility.

Properties

CAS No.

104216-34-4

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2,6-diethyl-4-nitrobenzonitrile

InChI

InChI=1S/C11H12N2O2/c1-3-8-5-10(13(14)15)6-9(4-2)11(8)7-12/h5-6H,3-4H2,1-2H3

InChI Key

ZFACGVALULRIQT-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC(=C1C#N)CC)[N+](=O)[O-]

Canonical SMILES

CCC1=CC(=CC(=C1C#N)CC)[N+](=O)[O-]

Synonyms

BENZONITRILE, 2,6-DIETHYL-4-NITRO-

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The ethyl groups in this compound introduce greater steric hindrance compared to the methyl groups in its dimethyl analog. This may reduce reactivity in substitution reactions or influence crystal packing .
  • Electronic Effects : The nitro and nitrile groups in both analogs act as strong electron-withdrawing groups, polarizing the aromatic ring. However, the dichloropyrimidinyl group in the third compound introduces additional electron-deficient character and halogen-based reactivity .

2,6-Dimethyl-4-nitrobenzonitrile

  • Synthesis : Typically synthesized via nitration of 2,6-dimethylbenzonitrile or Friedel-Crafts alkylation followed by nitration. Methyl groups direct nitro substitution to the para position relative to the nitrile group .
  • Applications : Used as an intermediate in dyes and agrochemicals due to its stability and electronic properties.

3-((2,6-Dichloropyrimidin-4-yl)methyl)benzonitrile

  • Synthesis : Involves coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution on pyrimidine derivatives. The chlorinated pyrimidine moiety enhances reactivity in cross-coupling reactions .
  • Applications : Relevant in medicinal chemistry for developing kinase inhibitors.

This compound

  • Hypothetical Synthesis : Likely requires ethylation of 4-nitrobenzonitrile precursors. Ethyl groups may complicate regioselectivity during nitration compared to methyl analogs.

Notes

Data Limitations : Direct experimental data on this compound are scarce; comparisons rely on structural analogs and substituent-effect principles.

Synthetic Challenges : Ethyl groups may necessitate harsher reaction conditions compared to methyl analogs, increasing byproduct formation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.